Cas no 251566-01-5 (2-4-(2-Ethyl-hexyloxy)-phenyl-4,4,5,5-tetramethyl-1,3,2dioxaborolane)

2-4-(2-Ethyl-hexyloxy)-phenyl-4,4,5,5-tetramethyl-1,3,2dioxaborolane Chemical and Physical Properties
Names and Identifiers
-
- 1,3,2-Dioxaborolane, 2-[4-[(2-ethylhexyl)oxy]phenyl]-4,4,5,5-tetramethyl-
- 2-[4-(2-ethylhexoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[4-(2-ETHYL-HEXYLOXY)-PHENYL]-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE
- 2-(4-((2-Ethylhexyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[4-(2-ethylhexyloxyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- BKA56601
- AS-2497
- DTXSID20609019
- CS-0175904
- ZFBGPHMLWLSONG-UHFFFAOYSA-N
- MFCD22415440
- 251566-01-5
- AKOS022168230
- A912111
- SCHEMBL15602750
- 2-{4-[(2-ETHYLHEXYL)OXY]PHENYL}-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- 2-4-(2-Ethyl-hexyloxy)-phenyl-4,4,5,5-tetramethyl-1,3,2dioxaborolane
-
- MDL: MFCD22415440
- Inchi: InChI=1S/C20H33BO3/c1-7-9-10-16(8-2)15-22-18-13-11-17(12-14-18)21-23-19(3,4)20(5,6)24-21/h11-14,16H,7-10,15H2,1-6H3
- InChI Key: ZFBGPHMLWLSONG-UHFFFAOYSA-N
- SMILES: CCCCC(CC)COC1=CC=C(C=C1)B2OC(C)(C)C(C)(C)O2
Computed Properties
- Exact Mass: 331.25599
- Monoisotopic Mass: 332.2522751g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 8
- Complexity: 359
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.7Ų
Experimental Properties
- PSA: 27.69
2-4-(2-Ethyl-hexyloxy)-phenyl-4,4,5,5-tetramethyl-1,3,2dioxaborolane Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
2-4-(2-Ethyl-hexyloxy)-phenyl-4,4,5,5-tetramethyl-1,3,2dioxaborolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-2497-20MG |
2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |
251566-01-5 | >95% | 0mg |
£76.00 | 2023-04-19 | |
AK Scientific | AMTB396-5g |
2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |
251566-01-5 | 97% | 5g |
$560 | 2024-07-19 | |
TRC | E937900-100mg |
2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |
251566-01-5 | 100mg |
$ 65.00 | 2022-06-05 | ||
abcr | AB496984-1 g |
2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane; 96% |
251566-01-5 | 1g |
€270.80 | 2023-04-19 | ||
Key Organics Ltd | AS-2497-1MG |
2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |
251566-01-5 | >95% | 1mg |
£37.00 | 2025-02-08 | |
AK Scientific | AMTB396-1g |
2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |
251566-01-5 | 97% | 1g |
$140 | 2024-07-19 | |
abcr | AB496984-250mg |
2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane, 96%; . |
251566-01-5 | 96% | 250mg |
€120.00 | 2025-02-21 | |
A2B Chem LLC | AB27679-1g |
2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |
251566-01-5 | >95% | 1g |
$251.00 | 2024-04-20 | |
A2B Chem LLC | AB27679-500mg |
2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |
251566-01-5 | >95% | 500mg |
$225.00 | 2024-04-20 | |
1PlusChem | 1P002R4V-5mg |
1,3,2-Dioxaborolane, 2-[4-[(2-ethylhexyl)oxy]phenyl]-4,4,5,5-tetramethyl- |
251566-01-5 | >95% | 5mg |
$212.00 | 2025-02-19 |
2-4-(2-Ethyl-hexyloxy)-phenyl-4,4,5,5-tetramethyl-1,3,2dioxaborolane Related Literature
-
1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
3. Book reviews
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
Additional information on 2-4-(2-Ethyl-hexyloxy)-phenyl-4,4,5,5-tetramethyl-1,3,2dioxaborolane
Comprehensive Introduction to 2-4-(2-Ethyl-hexyloxy)-phenyl-4,4,5,5-tetramethyl-1,3,2dioxaborolane (CAS No. 251566-01-5)
The compound 2-4-(2-Ethyl-hexyloxy)-phenyl-4,4,5,5-tetramethyl-1,3,2dioxaborolane (CAS No. 251566-01-5) is a highly specialized boron-containing organic molecule with significant applications in modern chemistry, particularly in the fields of organic synthesis, pharmaceutical intermediates, and material science. Its unique structure, featuring a dioxaborolane ring and an ethyl-hexyloxy side chain, makes it a versatile building block for advanced chemical reactions, including Suzuki-Miyaura cross-coupling, a widely used method in drug discovery and polymer chemistry.
In recent years, the demand for boronic acid derivatives like 2-4-(2-Ethyl-hexyloxy)-phenyl-4,4,5,5-tetramethyl-1,3,2dioxaborolane has surged due to their pivotal role in catalysis and functional material design. Researchers and industries are increasingly exploring its potential in OLED materials, sensors, and bioconjugation, aligning with the growing interest in sustainable chemistry and green synthesis. This compound’s stability and reactivity under mild conditions make it a preferred choice for high-efficiency transformations.
One of the most searched topics related to this compound is its application in photovoltaic materials. With the global push toward renewable energy, scientists are investigating how 2-4-(2-Ethyl-hexyloxy)-phenyl-4,4,5,5-tetramethyl-1,3,2dioxaborolane can enhance the performance of organic solar cells by improving charge transport and light absorption. Its electron-deficient boron center and aromatic system contribute to tunable electronic properties, a hot topic in materials engineering forums and academic discussions.
Another area of interest is its use in drug development. The dioxaborolane moiety is known for its ability to form stable complexes with biomolecules, making it valuable for protease inhibitors and antibody-drug conjugates (ADCs). Queries like "boron in medicinal chemistry" or "CAS 251566-01-5 applications" reflect the compound’s relevance in targeted therapy and precision medicine, especially in oncology and inflammation research.
From a synthetic perspective, the compound’s lipophilic ethyl-hexyloxy group enhances solubility in non-polar media, addressing common challenges in heterogeneous catalysis and polymer modification. This feature is frequently highlighted in searches about "solubility of boron reagents" or "improving reaction yields," underscoring its practicality in industrial-scale processes.
Environmental and safety considerations are also trending in discussions about 251566-01-5. While the compound is not classified as hazardous, its handling requires standard laboratory precautions. Users often seek guidance on "storage of boronic esters" or "compatibility with solvents," emphasizing the need for clear technical documentation. Its stability under inert atmospheres and compatibility with microwave-assisted synthesis further boost its appeal for high-throughput screening.
In summary, 2-4-(2-Ethyl-hexyloxy)-phenyl-4,4,5,5-tetramethyl-1,3,2dioxaborolane (CAS No. 251566-01-5) is a multifaceted compound bridging gaps between academic research and industrial innovation. Its adaptability to cutting-edge fields like nanotechnology, bioimaging, and smart materials ensures its continued prominence in scientific literature and patent filings. As interest in boron chemistry grows, this compound remains a cornerstone for breakthroughs in molecular design and functional applications.
251566-01-5 (2-4-(2-Ethyl-hexyloxy)-phenyl-4,4,5,5-tetramethyl-1,3,2dioxaborolane) Related Products
- 502649-34-5(4-Iso-propoxyphenylboronic Acid Pinacol Ester)
- 895487-88-4(N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(phenylsulfanyl)acetamide)
- 1261768-76-6(2-Amino-6-phenyl-1H-pyrrolo[2,3-b]pyridine)
- 99633-30-4(Echinocystic acid 28-O-beta-D-glucoside)
- 941979-02-8(methyl 3-(4-fluoro-2-methylphenyl)sulfamoylthiophene-2-carboxylate)
- 2228514-11-0(2-1-(5-bromo-2-methoxypyridin-3-yl)cyclopropylethan-1-amine)
- 1212894-35-3((1R)-1-(2,5-DIMETHYL(3-THIENYL))BUTYLAMINE)
- 2242109-74-4(Chembl4250271)
- 1443354-90-2(2-(4-methoxy-3-methylphenyl)-3-methylbutan-2-ol)
- 1258615-77-8(3-(4-Carboxy-3-fluorophenyl)-5-hydroxybenzoic acid)
